Methyl 3-(4-amino-3-fluorophenoxy)propanoate
CAS No.:
Cat. No.: VC13433466
Molecular Formula: C10H12FNO3
Molecular Weight: 213.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12FNO3 |
---|---|
Molecular Weight | 213.21 g/mol |
IUPAC Name | methyl 3-(4-amino-3-fluorophenoxy)propanoate |
Standard InChI | InChI=1S/C10H12FNO3/c1-14-10(13)4-5-15-7-2-3-9(12)8(11)6-7/h2-3,6H,4-5,12H2,1H3 |
Standard InChI Key | QPTSDEIKBGMUHI-UHFFFAOYSA-N |
SMILES | COC(=O)CCOC1=CC(=C(C=C1)N)F |
Canonical SMILES | COC(=O)CCOC1=CC(=C(C=C1)N)F |
Introduction
Structural and Molecular Characteristics
Methyl 3-(4-amino-3-fluorophenoxy)propanoate belongs to the class of aryloxypropanoate esters, featuring a phenoxy group substituted at the 3-position with fluorine and the 4-position with an amino group. The propanoate chain terminates in a methyl ester, enhancing solubility in organic solvents. Key molecular attributes include:
The fluorine atom induces electron-withdrawing effects, while the amino group provides nucleophilic reactivity, making the compound a versatile intermediate for further functionalization.
Synthesis and Optimization
Core Synthesis Pathways
The synthesis of methyl 3-(4-amino-3-fluorophenoxy)propanoate can be inferred from analogous procedures for related aryloxypropanoates. A representative route involves:
-
Phenol Alkylation:
4-Amino-3-fluorophenol reacts with methyl acrylate under Mitsunobu conditions or via nucleophilic substitution to form the phenoxypropanoate backbone. For example, potassium iodide and phase-transfer catalysts (e.g., triethylbenzylammonium chloride) facilitate alkylation in aqueous alkaline media at 30–70°C, yielding intermediates with >95% purity . -
Esterification:
Subsequent methylation of the carboxylic acid intermediate using dimethyl sulfate or acetyl chloride in tetrahydrofuran (THF) achieves the final ester product. Tetrabutylammonium hydroxide enhances reaction efficiency under green chemistry conditions .
Reaction Conditions and Yields
Critical parameters for optimizing synthesis include:
Step | Conditions | Yield | Source |
---|---|---|---|
Phenol Alkylation | K₂CO₃, DMF, 80°C, 12h | 89% | |
Esterification | (CH₃O)₂SO₂, THF, 35°C, 1.5h | 96.2% |
Side reactions, such as over-alkylation or ester hydrolysis, are mitigated by controlling stoichiometry and avoiding prolonged exposure to moisture .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits improved aqueous solubility (e.g., 249.66 g/mol for the hydrochloride derivative). The free base is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at 2–8°C in inert atmospheres.
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 2.78 (d, J=4.9 Hz, 3H, CH₃), 6.90–7.60 (m, aromatic H), 8.50 (s, NH₂) .
-
MS (ESI): m/z 228.1 [M+H]⁺ (calculated for C₁₀H₁₂FNO₃).
Applications in Medicinal Chemistry
Kinase Inhibition
Structural analogs of methyl 3-(4-amino-3-fluorophenoxy)propanoate demonstrate inhibitory activity against tyrosine kinases, particularly those involved in oncogenic signaling (e.g., EGFR, VEGFR). The fluorine atom enhances binding affinity to hydrophobic kinase pockets, while the amino group facilitates hydrogen bonding with catalytic residues .
Antibacterial Agents
Derivatives bearing ureido or carboxamide groups exhibit broad-spectrum antibacterial activity. For instance, coupling with 4-chloro-3-(trifluoromethyl)phenyl isocyanate yields compounds with MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Analogous Compounds
Compound | Key Differences | Bioactivity |
---|---|---|
Methyl 3-amino-2-(4-fluorophenoxy)propanoate | Amino group at propanoate C3 | Antiviral (IC₅₀: 0.8 µM) |
4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | Pyridine ring vs. propanoate | Kinase inhibition |
The propanoate ester in methyl 3-(4-amino-3-fluorophenoxy)propanoate confers greater metabolic stability compared to carboxamide analogs .
Future Directions
-
Targeted Drug Delivery: Conjugation with nanoparticle carriers could enhance bioavailability.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenoxy and ester groups may optimize pharmacokinetic profiles.
-
Green Synthesis: Catalytic methods using ionic liquids or microwave assistance could reduce reliance on hazardous solvents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume